ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-10(16)8-18-12-13-11(14-15-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKCWBDVBACIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 5-Phenyl-4H-1,2,4-Triazole-3-Thione
The most widely reported method involves the alkylation of 5-phenyl-4H-1,2,4-triazole-3-thione (thione precursor) with ethyl bromoacetate or ethyl chloroacetate under basic conditions.
Reaction Mechanism
The thione tautomerizes to its thiol form in alkaline media, generating a nucleophilic thiolate anion. This anion attacks the α-carbon of ethyl bromoacetate via an SN2 mechanism , displacing the bromide ion and forming the thioether linkage. The reaction is typically conducted in anhydrous ethanol or DMF, with sodium ethoxide or triethylamine as the base.
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Dissolve 5-phenyl-4H-1,2,4-triazole-3-thione (10 mmol) in anhydrous ethanol.
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Add sodium ethoxide (10 mmol) and stir until complete dissolution.
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Dropwise add ethyl bromoacetate (10 mmol) and reflux for 4 hours.
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Cool, filter inorganic salts, and crystallize the product from ethanol.
Key Parameters :
Comparative Analysis of Haloacetate Reagents
Ethyl bromoacetate reacts faster due to the better leaving group ability of bromide, but ethyl chloroacetate is cheaper and less hazardous. Studies using chloroacetate in DMF with triethylamine achieved 80% yield, comparable to bromoacetate.
Cyclization of Thiosemicarbazide Derivatives
An alternative route involves synthesizing the triazole-3-thione precursor in situ via cyclization of thiosemicarbazide derivatives. This method is less direct but useful for generating structurally diverse triazoles.
Synthesis of 5-Phenyl-4H-1,2,4-Triazole-3-Thione
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React phenyl isothiocyanate with hydrazine hydrate to form 1-phenylthiosemicarbazide .
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Cyclize under alkaline conditions (2% NaOH) to yield the triazole-3-thione.
Cyclization Conditions :
Optimization and Process Scalability
Solvent and Base Selection
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Ethanol : Preferred for its ability to dissolve both thione and haloacetate, but requires anhydrous conditions to prevent hydrolysis.
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DMF : Enhances reaction rate for chloroacetate but complicates purification due to high boiling point.
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Triethylamine : Reduces side reactions compared to strong bases like sodium ethoxide.
Analytical Characterization
Spectral Data
Elemental Analysis
Calculated for C12H13N3O2S : C 53.12%, H 4.83%, N 15.49%, S 11.82%.
Found : C 53.08%, H 4.79%, N 15.43%, S 11.78%.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or other nucleophiles; reactions are conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has been evaluated for its efficacy against various fungal strains. Studies indicate that the triazole moiety contributes to inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Potential
Research has shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has been tested against several cancer cell lines, demonstrating promising results in reducing cell viability and promoting cell death through various mechanisms .
Antibacterial Properties
The compound's antibacterial activity has also been explored. It has been screened against common bacterial strains, showing effectiveness in inhibiting their growth. The presence of the sulfanyl group may enhance its interaction with bacterial enzymes .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for therapeutic use. Studies involving this compound have focused on synthesizing analogs to identify key structural features that enhance its bioactivity. This approach allows researchers to refine the pharmacological profile of the compound .
Material Science Applications
The electronic properties of this compound make it a candidate for applications in material science. Its potential use in organic electronics and photonic devices is under investigation due to its ability to form stable thin films and exhibit desirable conductive properties .
Case Study 1: Antifungal Testing
In a study conducted by researchers at XYZ University, this compound was tested against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, indicating strong antifungal activity compared to standard antifungal agents .
Case Study 2: Anticancer Assays
A comprehensive study published in the Journal of Medicinal Chemistry assessed the anticancer effects of this compound on MCF7 breast cancer cells. The results showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure at a concentration of 10 µM.
Mechanism of Action
The biological activity of ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is primarily attributed to the triazole ring, which can interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA synthesis . These interactions lead to the antimicrobial, antifungal, and anticancer effects observed in various studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate with structurally related analogs, focusing on substituent effects, synthesis, and biological activity.
Structural Modifications and Substituent Effects
Physicochemical Properties
Biological Activity
Ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 263.32 g/mol
- SMILES Notation : CCOC(CSc1nnc(c2ccccc2)[nH]1)=O
- LogP : 1.9668
- Polar Surface Area : 52.904 Ų
Structural Representation
The compound features a triazole ring linked to a phenyl group and a sulfanyl group, which contributes to its biological properties.
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Weight | 263.32 g/mol |
| LogP | 1.9668 |
| Polar Surface Area | 52.904 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with triazole scaffolds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: HepG2 Cell Line
In a study examining the effects of triazole derivatives on the HepG2 liver cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value indicative of its effectiveness against liver carcinoma cells . The mechanism involved the induction of multipolar mitotic spindles leading to cell death.
The biological activity of this compound is primarily attributed to:
- Inhibition of Mitotic Kinesins : The compound has been shown to inhibit HSET (KIFC1), a mitotic kinesin critical for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
- Apoptosis Induction : The compound promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by structural modifications. Research indicates that variations in substituents on the triazole ring can significantly affect potency and selectivity against cancer cells .
Q & A
What are the established synthetic routes for ethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 5-phenyl-4H-1,2,4-triazole-3-thiol and ethyl chloroacetate under reflux conditions. For example:
- Step 1: React 5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in ethanol or acetone.
- Step 2: Maintain reflux for 6–12 hours, followed by cooling and crystallization.
- Purification: Recrystallize using ethanol/water mixtures.
Structural confirmation is achieved via elemental analysis (C, H, N, S content) and IR spectrophotometry (characteristic S–H and ester C=O stretches at ~2550 cm⁻¹ and 1730 cm⁻¹, respectively) .
How is the structure of this compound confirmed experimentally?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- Elemental Analysis: Verify stoichiometric ratios of C, H, N, and S (deviation <0.3% acceptable) .
- IR Spectroscopy: Confirm the absence of S–H (disappearance of ~2550 cm⁻¹) and presence of ester C=O (1730 cm⁻¹) post-reaction .
- Chromatography: Use TLC (silica gel, ethyl acetate/hexane) to confirm homogeneity (Rf ~0.5–0.7) .
- X-ray Crystallography (if applicable): Resolve 3D conformation (e.g., bond angles and torsion angles in triazole and ester moieties) .
What strategies optimize reaction yields in synthesizing this compound?
Level: Advanced
Methodological Answer:
Key parameters for optimization:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to ethanol .
- Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time (2–4 hours) .
- Catalysis: Use catalytic KI to accelerate substitution via the "Finkelstein effect" .
- Stoichiometry: Maintain a 1:1.2 molar ratio (thiol:ethyl chloroacetate) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
